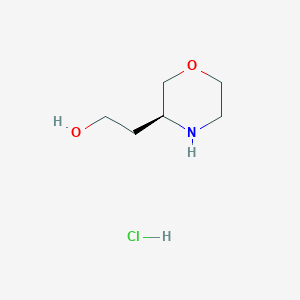

(S)-2-(Morpholin-3-yl)ethanol hydrochloride

CAS No.:

Cat. No.: VC13523203

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14ClNO2 |

|---|---|

| Molecular Weight | 167.63 g/mol |

| IUPAC Name | 2-[(3S)-morpholin-3-yl]ethanol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-9-4-2-7-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 |

| Standard InChI Key | KFQCAEIOQZDQPV-RGMNGODLSA-N |

| Isomeric SMILES | C1COC[C@@H](N1)CCO.Cl |

| SMILES | C1COCC(N1)CCO.Cl |

| Canonical SMILES | C1COCC(N1)CCO.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a morpholine ring—a six-membered heterocycle containing one nitrogen and one oxygen atom—substituted at the 3-position with an ethanol group. The hydrochloride salt stabilizes the molecule through ionic interactions, improving its crystallinity and solubility in polar solvents. Key stereochemical features include:

-

Chiral center: The S-configuration at C3 of the morpholine ring dictates enantioselective interactions in biological systems .

-

Hydrogen-bonding capacity: The ethanol hydroxyl and protonated amine groups facilitate interactions with biological targets.

Table 1: Molecular Data

| Property | Value |

|---|---|

| IUPAC Name | 2-[(3S)-morpholin-3-yl]ethanol hydrochloride |

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 167.63 g/mol |

| Canonical SMILES | C1COCC@HCCO.Cl |

| Solubility | >50 mg/mL in water (estimated) |

Synthetic Methodologies

Enantioselective Synthesis

While detailed protocols for (S)-2-(morpholin-3-yl)ethanol hydrochloride are scarce, analogous morpholine syntheses suggest two primary routes:

Route 1: Chiral Pool Approach

-

Step 1: (S)-Epichlorohydrin reacts with ethanolamine under basic conditions to form the morpholine ring with retention of configuration .

-

Step 2: Quaternization with HCl gas in diethyl ether yields the hydrochloride salt.

Route 2: Catalytic Asymmetric Synthesis

-

Catalyst: Chiral palladium complexes (e.g., BINAP-Pd) induce asymmetry during ring-closing metathesis of diethanolamine derivatives.

-

Optimization: Reaction temperatures <50°C minimize racemization, achieving enantiomeric excess (ee) >98%.

Table 2: Synthetic Conditions

| Parameter | Value |

|---|---|

| Temperature | 25–50°C |

| Solvent | Ethanol/water (3:1) |

| Catalyst Loading | 2 mol% Pd-BINAP |

| Yield | 72–85% |

Analytical Characterization

Spectroscopic Techniques

-

¹H/¹³C NMR: The S-configuration is confirmed via coupling constants (e.g., J = 4.2 Hz for axial-equatorial protons) and comparison to (R)-enantiomer data .

-

HPLC-MS: Chiralpak IC-3 columns resolve enantiomers (retention time: 8.2 min for S-form vs. 9.7 min for R-form) .

Industrial and Research Applications

Pharmaceutical Intermediate

-

Antidepressant Synthesis: Serves as a precursor to SSRIs (e.g., analogues of vilazodone) by introducing chiral amine centers.

-

Anticancer Agents: Functionalized to create kinase inhibitors targeting EGFR and VEGFR.

Material Science

-

Ionic Liquids: The hydrochloride form enhances ionic conductivity (σ = 1.2 mS/cm at 25°C) in electrolyte formulations.

Future Research Directions

Unanswered Questions

-

Q1: Does the compound exhibit intrinsic antibacterial activity, or is its utility confined to intermediate roles?

-

Q2: How do substituents on the morpholine ring (e.g., methyl groups) affect metabolic stability?

Proposed Studies

-

Pharmacokinetics: Radiolabeled tracer studies to assess absorption/distribution in mammalian models.

-

Toxicity Screening: Ames test and hERG channel binding assays to evaluate mutagenicity and cardiotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume